N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
- Reacting the imidazole derivative with a carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide.
Attachment of the Benzyl Group:
- Using a benzyl halide in the presence of a base to introduce the benzyl group via nucleophilic substitution.
Incorporation of the Cyclohexylacetamido Group:
- Reacting the benzyl-imidazole intermediate with cyclohexylacetic acid or its derivative to form the cyclohexylacetamido group.
Chlorination:
- Introducing the chlorine atom into the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylacetamido group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the carboxamide group, potentially yielding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. A common route includes:
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Formation of the Imidazole Ring:
- Starting with a suitable precursor such as glyoxal and ammonia or an amine.
- Cyclization to form the imidazole ring under acidic or basic conditions.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the carboxamide group can form hydrogen bonds with amino acid residues. The chlorophenyl and cyclohexylacetamido groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
N-(3-chlorophenyl)-1-(4-benzyl)-1H-imidazole-4-carboxamide: Lacks the cyclohexylacetamido group, which may affect its biological activity.
N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, potentially altering its reactivity and solubility.
Uniqueness: N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylacetamido group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c26-20-7-4-8-22(14-20)29-25(32)23-16-30(17-27-23)15-19-9-11-21(12-10-19)28-24(31)13-18-5-2-1-3-6-18/h4,7-12,14,16-18H,1-3,5-6,13,15H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNKVALWLBRKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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